Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate
Overview
Description
Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate is an organic compound with the molecular formula C14H9ClF3NO2S and a molecular weight of 347.74 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a pyridine ring, and a benzenecarboxylate moiety. It is commonly used in biochemical research, particularly in the field of proteomics .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate are currently unknown. This compound is used in proteomics research
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or enzymes to modulate their function or structure.
Preparation Methods
The synthesis of Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and pyridine moieties but lacks the benzenecarboxylate group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has an additional chlorine atom and is used as an intermediate in the synthesis of herbicides.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2S/c1-21-13(20)9-4-2-3-5-11(9)22-12-10(15)6-8(7-19-12)14(16,17)18/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZVFEXDWULTOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382382 | |
Record name | Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385383-52-8 | |
Record name | Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385383-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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